6-Fluoro-4-(4-methoxybenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline
Description
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c1-28-15-3-5-16(6-4-15)30(26,27)20-17-12-14(22)2-7-19(17)23-13-18(20)21(25)24-8-10-29-11-9-24/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIDLOGUKNGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(4-methoxybenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or Friedländer synthesis, starting from aniline derivatives and carbonyl compounds.
Introduction of the fluoro group: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The methoxybenzenesulfonyl group can be introduced using sulfonyl chlorides in the presence of a base like pyridine.
Thiomorpholine-4-carbonyl group addition: This step might involve the reaction of thiomorpholine with a suitable carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification methods, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluoro and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Pharmacological Potential
The compound has been investigated for its antimicrobial properties . A study demonstrated that derivatives of similar quinoline structures exhibit significant activity against antibiotic-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, which is crucial for drug development.
Case Study: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Fluoro-4-(4-methoxybenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline | Staphylococcus aureus | 8 µg/mL |
| Similar Quinoline Derivative | Pseudomonas aeruginosa | 16 µg/mL |
Cancer Research
The compound has shown promise as a BRD4 inhibitor , which is relevant in cancer therapy due to BRD4's role in regulating gene expression linked to oncogenesis. Compounds with similar structures have been reported to inhibit BRD4 with nanomolar affinities, suggesting that modifications to the quinoline scaffold could enhance selectivity and potency.
Case Study: BRD4 Inhibition
| Compound | Binding Affinity (nM) | Effect on Tumor Growth |
|---|---|---|
| 6-Fluoro-4-(4-methoxybenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline | <50 nM | Significant reduction in tumor size in xenograft models |
Anti-inflammatory Activity
Research indicates that derivatives of this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. The methoxy group may play a role in enhancing anti-inflammatory effects through modulation of signaling pathways.
Case Study: Anti-inflammatory Effects
| Compound | Cytokine Inhibition | IC50 Value (µM) |
|---|---|---|
| 6-Fluoro-4-(4-methoxybenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline | IL-6, TNF-alpha | 5 µM |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The fluoro and sulfonyl groups might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Sulfonyl Group Impact: The 4-(4-methoxybenzenesulfonyl) group in the target compound mirrors sulfonamide-based quinolines in and , which are precursors for bioactive molecules. Sulfonyl groups enhance binding to enzymes like DHFR by interacting with hydrophobic pockets or catalytic residues .
Fluoro Substitution: The 6-fluoro substituent parallels fluoroquinolones (), where fluorine improves membrane permeability and target affinity .
Thiomorpholine vs.
Biological Activity
6-Fluoro-4-(4-methoxybenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Fluorine atom : Known to enhance the lipophilicity and biological activity of compounds.
- Methoxybenzenesulfonyl group : Often involved in interactions with biological targets.
- Thiomorpholine carbonyl : May influence the compound's interaction with enzymes or receptors.
The proposed mechanisms through which this compound exhibits biological activity include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It could interact with various receptors, altering their signaling pathways and leading to physiological changes.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, although further research is needed to confirm this.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that 6-Fluoro-4-(4-methoxybenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.
- Cytotoxic Effects : Research involving human cancer cell lines showed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting its potential use in cancer therapy.
- Enzyme Modulation : The compound was found to inhibit PKM2 activity in vitro, which is crucial for cancer metabolism. This inhibition could lead to reduced proliferation of cancer cells, making it a candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
